N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea
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Description
N-(2,6-dimethylphenyl)-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea , also known by its systematic name N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide , is a chemical compound with the molecular formula C18H20N2O4 and a molar mass of 328.36 g/mol . It serves as an organic synthesis intermediate and a pharmaceutical intermediate, primarily used in laboratory research and chemical production processes.
Physical and Chemical Properties Analysis
Scientific Research Applications
Crystal Structure and Spectral Properties
A study focused on the synthesis and characterization of a compound involving thiadiazole and urea units, highlighting the crystal structure and spectral properties. The compound was analyzed using various spectroscopic methods and single-crystal X-ray diffraction, revealing a complex 2-D layer supramolecular architecture formed through hydrogen bonding and π-π stacking interactions. DFT calculations were employed to optimize the geometry and investigate the electronic transitions, providing a foundation for understanding similar compounds' molecular and electronic structures (Zhang et al., 2017).
Antimicrobial Activity
Research on novel heterocyclic compounds containing sulfonamido moieties, including those related to thiadiazole and urea, demonstrated significant antimicrobial activities. The synthesis of these compounds involved reacting a precursor with various active methylene compounds, producing derivatives with potent antibacterial properties (Azab et al., 2013).
Synthesis and Biological Activity
A study on the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas provided insights into creating compounds with potential as plant growth regulators. The novel derivatives exhibited promising biological activity, underscoring the versatility of thiadiazole-urea compounds in developing agrochemical products (Xin-jian et al., 2006).
Molecular Structure and Computational Studies
A detailed study on a compound with a similar structural motif involving thiadiazole and dimethylphenyl units explored its molecular structure through single-crystal X-ray diffraction and DFT calculations. The research provided valuable data on the compound's geometry, infrared, and NMR spectral properties, contributing to a deeper understanding of such molecules' structural and electronic characteristics (Karakurt et al., 2016).
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-9-5-4-6-10(2)12(9)16-14(19)15-7-8-20-13-11(3)17-18-21-13/h4-6H,7-8H2,1-3H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHPOXGYNBUVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCSC2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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